N'-(6-Amino-5-nitropyrimidin-4-yl)formohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(6-Amino-5-nitropyrimidin-4-yl)formohydrazide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of an amino group, a nitro group, and a formohydrazide moiety attached to a pyrimidine ring. Its molecular formula is C5H6N6O3, and it has a molecular weight of 198.14 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(6-Amino-5-nitropyrimidin-4-yl)formohydrazide typically involves the reaction of 6-amino-5-nitropyrimidine-4-carboxylic acid with hydrazine hydrate under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
N’-(6-Amino-5-nitropyrimidin-4-yl)formohydrazide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amino and nitro groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the nitro group can produce amino derivatives .
Wissenschaftliche Forschungsanwendungen
N’-(6-Amino-5-nitropyrimidin-4-yl)formohydrazide has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of N’-(6-Amino-5-nitropyrimidin-4-yl)formohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N’-(6-Amino-5-nitropyrimidin-4-yl)pyridine-2-carbohydrazide: Similar structure but with a pyridine ring instead of a formohydrazide moiety.
N’-(6-Amino-5-nitropyrimidin-4-yl)-2-methoxyacetohydrazide: Contains a methoxyacetohydrazide group instead of a formohydrazide moiety.
N’-(6-Amino-5-nitropyrimidin-4-yl)-2-(4-nitrophenyl)acetohydrazide: Contains a nitrophenyl group instead of a formohydrazide moiety.
Uniqueness
N’-(6-Amino-5-nitropyrimidin-4-yl)formohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
6274-43-7 |
---|---|
Molekularformel |
C5H6N6O3 |
Molekulargewicht |
198.14 g/mol |
IUPAC-Name |
N-[(6-amino-5-nitropyrimidin-4-yl)amino]formamide |
InChI |
InChI=1S/C5H6N6O3/c6-4-3(11(13)14)5(8-1-7-4)10-9-2-12/h1-2H,(H,9,12)(H3,6,7,8,10) |
InChI-Schlüssel |
LGFAZRPZESAXFF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=C(C(=N1)NNC=O)[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.